molecular formula C8H7N3 B13963112 5H-pyrimido[5,4-b]azepine CAS No. 51059-03-1

5H-pyrimido[5,4-b]azepine

Cat. No.: B13963112
CAS No.: 51059-03-1
M. Wt: 145.16 g/mol
InChI Key: DQGCNIVDCDKADB-UHFFFAOYSA-N
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Description

5H-pyrimido[5,4-b]azepine is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures. This compound is of significant interest due to its potential biological and medicinal applications, as well as its unique chemical properties .

Preparation Methods

The synthesis of 5H-pyrimido[5,4-b]azepine typically involves multi-step processes. One common method starts with the reaction of 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine with various reagents. The compound can be synthesized in two steps and characterized by techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Aminolysis and Cyclization

The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves starting with a 5-allyl-4,6-dichloropyrimidine . The process includes base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization .

3.1. Reactions with 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives

The chemical synthesis of 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepine derivatives is achieved by reacting 2-(2-aminoarylimino) imidazolidines with corresponding aryl aldehydes . Treating compounds containing the aminal group with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) results in oxidation ring contraction, forming 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles .

Reacting 2-(imidazolidin-2-ylideneamino) aniline derivatives with carbonyldiimidazole (CDI) produces 2,3,5,6-tetrahydro-5H-benzo[f]imidazo[2,1-b] triazepin-5-one . Heating this in boiling methanol yields the corresponding 1-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one .

3.2. Ureation and Amination Reactions

The reaction of 2-aminopyridine N-oxide with heteroarylation leads to the ureation of alkyl-, alkoxy-, and halo-substituted pyridine N-oxides with 2-chloro-4,5-dihydroimidazole, resulting in complex mixtures including pyridinium salts . These salts can revert to the substrates and N-(imidazolin-2-yl) imidazolidin-2-one upon workup in an aqueous solution . The α-ureation products, such as 1-monosubstituted imidazolidin-2-ones and 1,3-disubstituted imidazolidin-2-ones, are isolated in small yields using preparative thin-layer chromatography or column chromatography . Additionally, 1-(2-pyridyl)-2,3,7,8-tetrahydroimidazo[1,2-b] -triazepin-5(6H)-ones, resulting from α-amination of pyridine N-oxides, can be obtained .

Method of Preparing 5H-dibenz[b,f]azepine-5-carboxamide

A method for preparing 5H-dibenz[b,f]azepine-5-carboxamide involves reacting a 5H-dibenz[b,f]azepine with: a) a cyanate salt selected from alkali metal cyanate salts and alkaline-earth metal cyanate salts, and b) a salt of an amino compound having no N—H bonds, wherein the salt has a KaK_a
(25° C.) of at least about 10×101110\times 10^{-11}
.

4.1. Reaction Conditions

The reaction can be performed by combining the 5H-dibenz[b,f]azepine with a salt of an amino compound having no N—H bonds in an organic solvent . The cyanate salt is then added to the reaction mixture, and the reaction proceeds until complete . Suitable temperatures range from about 15° to about 80° C, with room temperature (about 20 to about 25° C) often sufficient . At room temperature, the reaction is generally complete in about eight hours or less, often in about four hours or less .

4.2. Reactants

The amino compound having no N—H bonds can be selected from 1,3,5-triazine, pyrazine, quinoline, pyrimidine, pyridazine, 1-methylpyrrole, 1-methylindole, and thiazole . Pyridinium salts like pyridinium bromide, pyridinium tribromide, pyridinium p-toluenesulfonate, and 2-methylpyridinium bromide can also be used, with pyridinium bromide and pyridinium p-toluenesulfonate being preferred, and pyridinium bromide being most preferred .

Spectroscopic Characterization

Products and reaction intermediates are typically characterized using various spectroscopic methods . These include:

  • IR spectroscopy

  • <sup>1</sup>H NMR spectroscopy

  • <sup>13</sup>C NMR spectroscopy

  • Mass spectrometry

Additionally, molecular and supramolecular structures can be determined through X-ray crystallography . For example, the structures of N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[ b]pyrimido[5,4-f]azepin-4-amine, C22H24N5, 4-(1H-benzo[d]imidazol-1-yl)-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine, C21H19N5·0.374H2O, and 6,7,9,11-tetramethyl-4-(5-methyl-1H-benzo[d]imidazol-1-yl)-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine, C24H25N5, have been determined, revealing that the azepine ring adopts a boat conformation .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

  • Serotonin Receptor Modulation: 5H-pyrimido[5,4-b]azepine derivatives have been identified as potential modulators of serotonin receptors, especially the 5-HT2C receptor, which is implicated in neurological conditions such as schizophrenia, anxiety disorders, and depression. Preclinical studies have shown promise in treating these conditions by modulating neurotransmitter activity.
  • Interaction Studies: Research includes interaction studies that focus on the compound's binding affinity to various receptors, often using radiolabeled ligands to assess interactions with serotonin receptors and other neurological pathway targets. Understanding these interactions aids in optimizing drug design for better efficacy and reduced side effects.

Materials Science:

  • The unique arrangement of the fused bicyclic system provides a versatile platform for chemical modifications, making it a subject of interest in materials science.

Variations in nitrogen positioning and the addition of aromatic systems can lead to different biological activities and applications.

Compound NameStructure TypeBiological ActivityUnique Features
5H-pyrimido[4,5-b]azepineFused pyrimidine-azepineModulator of serotonin receptorsDifferent nitrogen positioning
Benzo[b]pyrimido[5,4-f]azepinesFused benzo-pyrimidine-azepinesPotential antidepressant propertiesIncorporation of a benzene ring
Pyrimido[4,5-d]azepinesSimilar fused structureAgonists for serotonin receptorsDistinct nitrogen configuration

Mechanism of Action

The mechanism of action of 5H-pyrimido[5,4-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

5H-pyrimido[5,4-b]azepine can be compared with other similar compounds, such as 4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its derivatives. These compounds share a similar fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties . The unique aspects of this compound include its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Biological Activity

5H-pyrimido[5,4-b]azepine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a fused pyrimidine and azepine structure, which contributes to its unique properties and interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of this compound. For instance, research indicates that certain derivatives exhibit significant inhibitory effects on cancer cell lines, such as the A2780 ovarian cancer line. These compounds act through mechanisms that involve the modulation of kinase activities, particularly targeting the epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA) pathways.

Key Findings:

  • Inhibition of Kinases: Compounds derived from the pyrimido[5,4-b]azepine scaffold have demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA, suggesting their potential as dual inhibitors in cancer therapy .
  • Cell Line Studies: In vitro studies on A2780 cells showed that these compounds can induce apoptosis and cell cycle arrest, leading to reduced tumor growth in xenograft models .

Anti-Biofilm Activity

Another significant area of research involves the anti-biofilm properties of this compound derivatives. These compounds have been screened for their ability to inhibit biofilm formation in Salmonella species.

Research Insights:

  • Screening Results: Out of a library of over 20,000 compounds, several derivatives were identified as effective biofilm inhibitors without affecting planktonic growth, thus minimizing the risk of resistance development .
  • Structure-Activity Relationship (SAR): The SAR analysis revealed specific substitutions that enhance biofilm inhibition while maintaining low toxicity to host cells .

Neuropharmacological Effects

The compound also shows promise as a modulator of serotonin receptors, particularly the 5-HT2C receptor. This receptor has been implicated in various neurological conditions.

Therapeutic Implications:

  • Potential Applications: As a selective agonist for the 5-HT2C receptor, derivatives may be useful in treating conditions such as depression, anxiety disorders, and cognitive deficits associated with schizophrenia .

Summary of Biological Activities

Biological ActivityMechanism/TargetNotable Findings
AntitumorEGFR and AURKA inhibitionNanomolar inhibition observed in cell lines
Anti-BiofilmSalmonella biofilm formationEffective inhibitors identified from screening
Neuropharmacological Modulation5-HT2C receptor agonismPotential treatment for anxiety and depression

Case Study 1: Antitumor Efficacy in A2780 Cells

  • Objective: To evaluate the inhibitory effects on ovarian cancer cell proliferation.
  • Methodology: Treatment with synthesized derivatives followed by assessment of cell viability and apoptosis markers.
  • Results: Significant reduction in cell viability was observed alongside increased apoptosis markers.

Case Study 2: Biofilm Inhibition

  • Objective: Screening for compounds that prevent Salmonella biofilm formation.
  • Methodology: High-throughput screening against a library of compounds.
  • Results: Identification of several effective compounds that inhibit biofilm formation without affecting planktonic growth.

Properties

CAS No.

51059-03-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5H-pyrimido[5,4-b]azepine

InChI

InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-6,10H

InChI Key

DQGCNIVDCDKADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2NC=C1

Origin of Product

United States

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